Product packaging for Deoxymyxol(Cat. No.:)

Deoxymyxol

Cat. No.: B1256725
M. Wt: 568.9 g/mol
InChI Key: OMJAWWPQNWDDBQ-PFLGIBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxymyxol is a key monocyclic carotenoid intermediate in the biosynthetic pathways of cyanobacteria such as Anabaena sp. PCC 7120 and Synechocystis sp. PCC 6803 [citation2]. Scientific studies have established that this compound serves as a direct precursor for the synthesis of myxol glycosides, which are major polar carotenoids in these organisms [citation2]. The enzyme β-carotene hydroxylase (CrtR) specifically catalyzes the transformation of this compound and its 2'-fucoside derivative into myxol and myxol 2'-fucoside, respectively [citation2]. Research into this compound provides critical insights into the diverse and species-specific substrate specificities of carotenogenesis enzymes [citation2]. This compound and its glycosylated forms, like myxol 2'-fucoside and myxol 2'-(2,4-di-O-methyl-α-L-fucoside), are integral components of the photosynthetic apparatus, though their specific functional roles are still under investigation [citation2][citation5]. This product is offered to support advanced research in microbial biochemistry, photosynthesis, and metabolic engineering of carotenoid pathways. It is strictly For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O2 B1256725 Deoxymyxol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

IUPAC Name

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaene-2,3-diol

InChI

InChI=1S/C40H56O2/c1-31(19-13-21-33(3)22-15-24-35(5)27-29-38(41)40(9,10)42)17-11-12-18-32(2)20-14-23-34(4)26-28-37-36(6)25-16-30-39(37,7)8/h11-15,17-24,26-29,38,41-42H,16,25,30H2,1-10H3/b12-11+,19-13+,20-14+,22-15+,28-26+,29-27+,31-17+,32-18+,33-21+,34-23+,35-24+/t38-/m0/s1

InChI Key

OMJAWWPQNWDDBQ-PFLGIBGRSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Deoxymyxol

Microbial Producers of Deoxymyxol

This compound has been identified in several microbial producers, playing a role as an intermediate or a terminal product in their carotenoid biosynthesis pathways.

Cyanobacteria, a group of photosynthetic prokaryotes, are significant producers of this compound and its derivatives.

Synechocystis sp. PCC 6803 produces this compound 2′-dimethyl-fucoside oup.comseiken-site.or.jp. The β-carotene hydroxylase (CrtR) enzyme in Synechocystis sp. PCC 6803 can hydroxylate the β end group of this compound 2′-dimethyl-fucoside oup.com. Studies involving a crtR mutant of Synechocystis sp. PCC 6803 showed an increase in this compound 2′-dimethyl-fucoside, while myxol (B1255019) 2′-dimethyl-fucoside disappeared, indicating its role as a precursor oup.com.

Anabaena sp. PCC 7120 (also known as Nostoc sp. PCC 7120) contains the CrtR orthologue (Alr4009), which catalyzes the transformation of this compound and this compound 2′-fucoside into myxol and myxol 2′-fucoside, respectively oup.comresearchgate.netnih.gov. This enzymatic activity highlights this compound as a key intermediate in the myxol biosynthesis pathway within these species nih.gov.

Nostoc punctiforme PCC 73102 and Nostoc commune NIES-24 (IAM M-13) are also associated with carotenoid pathways involving this compound or its derivatives, with Nostoc commune containing unique myxol glycosides and a proposed myxol pathway that may involve this compound as an intermediate oup.comresearchgate.net.

The table below summarizes the cyanobacterial species known to produce or process this compound:

Cyanobacterial SpeciesThis compound Form/RoleReference
Synechocystis sp. PCC 6803Produces this compound 2′-dimethyl-fucoside; precursor to myxol 2′-dimethyl-fucoside. oup.comseiken-site.or.jp
Anabaena sp. PCC 7120Precursor to myxol and myxol 2′-fucoside, converted by CrtR. oup.comresearchgate.netnih.gov
Nostoc sp. PCC 7120(Same as Anabaena sp. PCC 7120) oup.comresearchgate.netnih.gov

Beyond cyanobacteria, several other bacterial genera contribute to the natural occurrence of this compound.

Gordonia terrae AIST-1 , a strain isolated from surface seawater, is known to synthesize and accumulate (2'S)-deoxymyxol 1'-glucoside and (2'S)-4-ketothis compound 1'-glucoside researchgate.netresearchgate.netcsic.estandfonline.com. This highlights Gordonia as a producer of specific glycosylated this compound derivatives researchgate.net.

Nonlabens spongiae JCM 13191T , a marine flavobacterium, possesses a carotenoid biosynthesis gene cluster, and myxol has been identified in this strain, indicating that this compound likely serves as a precursor in its carotenoid synthesis pathway nih.gov. Myxol, a monocyclic carotenoid with β- and ψ-end groups, has been identified in a limited number of bacteria, including flavobacteria nih.gov.

Nonlabens dokdonensis DSW-6 , another marine flavobacterium isolated from seawater, is part of the phylum Bacteroidota, where myxol is common biorxiv.orgdsmz.de. The biosynthesis of (2′S)-deoxymyxol 2′-alpha-L-fucoside is mentioned in the context of its conversion to myxol 2′-dimethyl-fucoside in some marine bacteria, suggesting its presence or role as an intermediate frontiersin.org.

Flavobacterium sp. P99-3 , isolated from a sponge, has been reported to contain myxol, suggesting that this compound or its related forms are part of its carotenoid profile nih.gov. Flavobacterium species are recognized for their carotenoid production and are widely distributed across diverse habitats ppjonline.org.

The table below details bacterial genera and their association with this compound:

Bacterial Genus/SpeciesThis compound Form/RoleReference
Gordonia terrae AIST-1Produces (2'S)-deoxymyxol 1'-glucoside and (2'S)-4-ketothis compound 1'-glucoside. researchgate.netresearchgate.netcsic.estandfonline.com
Nonlabens spongiae JCM 13191TThis compound is a likely precursor in myxol biosynthesis. nih.gov
Nonlabens dokdonensis DSW-6Associated with myxol biosynthesis, implying this compound as an intermediate. biorxiv.orgdsmz.defrontiersin.org
Flavobacterium sp. P99-3Myxol producer, suggesting this compound involvement. nih.gov

Environmental Niches and Isolation Contexts for this compound-Producing Organisms

The microorganisms producing this compound are found in a variety of ecological niches, highlighting the compound's prevalence in diverse environments.

Cyanobacteria like Synechocystis, Anabaena, and Nostoc species are commonly found in both aquatic environments, including freshwater and marine habitats, and terrestrial settings oup.comresearchgate.netnih.govcambridge.orgasm.org. For instance, Nostoc commune is a terrestrial cyanobacterium known for its drought tolerance researchgate.net.

Gordonia species are widely distributed in diverse environments, including water and soil researchgate.net. Gordonia terrae AIST-1, a specific producer of this compound derivatives, was isolated from surface seawater researchgate.net. While some Gordonia species are isolated from clinical samples, their primary natural habitat is soil mdpi.comnih.gov.

Nonlabens species are predominantly marine bacteria. Nonlabens dokdonensis DSW-6 was isolated from seawater dsmz.de, and Nonlabens spongiae JCM 13191T is also identified as a marine flavobacterium nih.gov.

Flavobacterium species exhibit a broad distribution, primarily inhabiting aquatic environments but also found in terrestrial niches such as sludge, frozen soil, polar soil, temperate soil, forest soil, and the rhizosphere soil of plants ppjonline.org. Flavobacterium sp. P99-3 was isolated from a sponge nih.gov.

These diverse isolation contexts underscore the widespread presence and ecological significance of this compound and its producing microorganisms across aquatic and terrestrial ecosystems.

Biosynthetic Pathways and Enzymology of Deoxymyxol

Upstream Carotenogenesis Leading to Deoxymyxol Precursors

The initial stages of this compound biosynthesis align with the general carotenogenesis pathway, which begins with the synthesis of universal C5 isoprenoid building blocks.

All isoprenoids, including carotenoids, are derived from the condensation of two five-carbon (C5) universal isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) wikipedia.orgfishersci.cauni.lu. These precursors are synthesized via two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway wikipedia.orguni.lunih.govguidetopharmacology.org. While the MVA pathway is characteristic of animals, fungi, and the cytosol of plants, the MEP pathway is predominantly found in most eubacteria, photosynthetic bacteria, and plant plastids wikipedia.orgfishersci.canih.govguidetopharmacology.orglipidmaps.org. In organisms that synthesize this compound, such as certain bacteria, the MEP pathway is typically the primary source of IPP and DMAPP for carotenoid biosynthesis guidetopharmacology.orglipidmaps.org. The interconversion between IPP and DMAPP is catalyzed by isopentenyl pyrophosphate isomerase (IDI) wikipedia.orgfishersci.ca.

The first committed step in carotenoid biosynthesis involves the condensation of two molecules of geranylgeranyl diphosphate (GGPP), a C20 precursor formed from IPP and DMAPP, to yield the colorless C40 carotenoid, phytoene (B131915) uni.lulipidmaps.org. This reaction is catalyzed by phytoene synthase (CrtB) wikipedia.orguni.luuni.lu. Following phytoene synthesis, a series of desaturation steps introduces conjugated double bonds into the molecule. Phytoene desaturase (CrtI) is a key enzyme in this process, converting phytoene into lycopene (B16060) through sequential desaturations wikipedia.orguni.luresearchgate.netsdsc.eduguidetoimmunopharmacology.org. In some bacterial pathways, CrtI can introduce up to four double bonds to produce lycopene researchgate.netsdsc.edu. Further desaturation of lycopene, specifically at the C-3',4' position, leads to the formation of 3,4-didehydrolycopene, a crucial intermediate for this compound synthesis wikipedia.orgwikipedia.orguni.lu. This desaturation is typically mediated by a carotenoid 3,4-desaturase, such as CrtD wikipedia.orgresearchgate.netwikipedia.orguni.luatamanchemicals.comlipidmaps.org.

This compound Formation through Specific Carotenoid Modifying Enzymes

The conversion of early carotene intermediates into this compound involves highly specialized enzymatic activities, including cyclization, further desaturation, and specific hydroxylation events.

In certain cyanobacteria, a bifunctional enzyme known as CrtLdiox (Sll0254) plays a pivotal role in the formation of this compound publicationslist.orguni.luuni.luwikidata.org. This enzyme exhibits both lycopene cyclase and dioxygenase activities. It is proposed that CrtLdiox acts on 3,4-didehydrolycopene, simultaneously cyclizing one end of the molecule and introducing hydroxyl groups at the other end, directly leading to the production of this compound publicationslist.orguni.luuni.lu. This dual functionality suggests a coordinated mechanism for cyclization and oxygenation within the same enzyme.

Carotenoid desaturases, particularly CrtD, are essential for generating the necessary unsaturation patterns in precursors leading to this compound. CrtD catalyzes the introduction of C-3,4 double bonds into carotenoids atamanchemicals.com. In the context of this compound biosynthesis, CrtD from Nonlabens spongiae has been shown to catalyze the desaturation of 1'-hydroxy-γ-carotene, leading to the formation of 1'-hydroxytorulene (B1262522) wikipedia.org. This intermediate, 1'-hydroxytorulene (also known as 1-oh-3',4'-didehydrolycopene), is a monocyclic carotenoid that serves as a direct precursor for this compound wikipedia.orglipidmaps.org. The activity of CrtD is crucial for establishing the specific conjugated system required for subsequent modifications.

The final steps in this compound formation involve specific hydroxylation reactions. In Nonlabens spongiae, the enzyme CrtA-OH, a carotenoid 2-hydroxylase, is directly responsible for catalyzing the hydroxylation of 1'-hydroxytorulene to produce this compound wikipedia.orglipidmaps.org. This enzyme introduces a hydroxyl group at a specific position on the carotenoid backbone. Following this compound, another enzyme, CrtZ (carotene hydroxylase), can further hydroxylate this compound to yield myxol (B1255019), highlighting this compound's position as a key intermediate in the biosynthesis of more complex xanthophylls wikipedia.orguni.lu.

Enzymes and Their Roles in this compound Biosynthesis

Enzyme NameGene NamePrimary FunctionKey SubstratesKey ProductsOrganism Examples
Phytoene SynthaseCrtBCondensation of GGPPGeranylgeranyl diphosphate (GGPP)PhytoeneNonlabens spongiae, Myxococcus xanthus wikipedia.orguni.lulipidmaps.org
Phytoene DesaturaseCrtI, CrtP, CrtQDesaturation of phytoenePhytoene, Phytofluene, ζ-caroteneLycopene, 3,4-didehydrolycopeneNonlabens spongiae, Deinococcus radiodurans, Cyanobacteria wikipedia.orguni.luresearchgate.net
Carotenoid 3,4-DesaturaseCrtDIntroduction of C-3,4 double bondsLycopene, 1'-hydroxy-γ-carotene3,4-didehydrolycopene, 1'-hydroxytoruleneNonlabens spongiae, Deinococcus radiodurans wikipedia.orgresearchgate.netwikipedia.orguni.luatamanchemicals.comlipidmaps.org
Lycopene Cyclase/DioxygenaseCrtLdiox (Sll0254)Cyclization and Oxygenation3,4-didehydrolycopeneThis compoundCyanobacteria (Synechocystis sp. PCC 6803) publicationslist.orguni.luuni.luwikidata.org
Carotenoid 2-HydroxylaseCrtA-OHHydroxylation1'-hydroxytoruleneThis compoundNonlabens spongiae, Flavobacterium sp. strain P99-3 wikipedia.orglipidmaps.org
Carotene HydroxylaseCrtZHydroxylationThis compoundMyxolNonlabens spongiae, Flavobacterium sp. strain P99-3 wikipedia.orguni.lu

Genetic and Molecular Mechanisms Governing Deoxymyxol Biosynthesis

Identification and Analysis of Carotenogenesis Gene Clusters (BGCs) Related to Deoxymyxol

This compound, often found as a glycoside, is a carotenoid derivative present in organisms such as the cyanobacterium Synechocystis sp. PCC 6803 (as this compound 2′-dimethyl-fucoside) and the bacterium Gordonia terrae AIST-1 (as (2'S)-deoxymyxol 1'-glucoside and (2'S)-4-ketothis compound 1'-glucoside) researchgate.nettandfonline.comnih.gov. The comprehensive identification of carotenoids and the complete genome sequence in Synechocystis sp. PCC 6803 have significantly advanced the elucidation of its biosynthetic pathway, including the enzymes and genes involved researchgate.net.

Carotenogenesis gene clusters (BGCs) are well-documented in various bacteria, such as those responsible for spirilloxanthin (B1238478) biosynthesis in Rhodobacter capsulatus and zeaxanthin (B1683548) diglucoside in Pantoea ananatis, indicating a common organizational principle for carotenoid production pathways oup.com. In Nonlabens spongiae, a marine bacterium, a carotenoid biosynthesis gene cluster has been identified that includes genes essential for myxol (B1255019) production, a compound directly downstream of this compound oup.com. This cluster contains seven enzyme genes: crtB, crtI, crtY, cruF, crtD, crtA-OH, and crtZ oup.com. Notably, a candidate crtE gene, encoding geranylgeranyl pyrophosphate synthase, was found at a separate locus from this main cluster in N. spongiae oup.com.

Functional Characterization of Genes Encoding this compound Pathway Enzymes

The enzymatic steps leading to this compound and its subsequent modifications have been characterized in several organisms:

CrtA-OH: In Nonlabens spongiae, the enzyme CrtA-OH plays a direct role in this compound synthesis. When co-expressed with crtY, cruF, and crtD in Escherichia coli, CrtA-OH catalyzes the hydroxylation of 1′-hydroxytorulene to this compound oup.com. This enzyme is functionally analogous to CrtA found in purple bacteria, but uniquely introduces a hydroxyl group at the C-2 position of the ψ-end group, rather than a keto group.

CrtD: While its precise, isolated role in this compound biosynthesis is still being detailed, CrtD is implicated in the modification of the ψ end group of γ-carotene, a precursor to this compound, in a manner similar to CrtD-like enzymes in purple photosynthetic bacteria researchgate.net. It functions in conjunction with other enzymes, such as CrtA-OH, CrtY, and CruF, in the conversion of 1′-hydroxytorulene to this compound in heterologous systems oup.com.

CrtG: This enzyme, a 2,2′-β-hydroxylase, works in concert with CrtR in the myxol pathway found in certain cyanobacteria. CrtG is responsible for introducing hydroxyl groups to this compound, converting it to myxol, and further hydroxylating myxol to 2-hydroxymyxol. CrtG has been identified as a cytochrome P450-type enzyme.

CrtR: As a β-carotene hydroxylase, CrtR is crucial for the hydroxylation steps in the this compound pathway. In Synechocystis sp. PCC 6803, CrtR catalyzes the conversion of this compound 2′-dimethyl-fucoside to myxol 2′-dimethyl-fucoside researchgate.net. Furthermore, in Anabaena sp. strain PCC 7120, CrtR specifically converts this compound 2′-fucoside to myxol 2′-fucoside, and also free this compound to myxol tandfonline.com. Beyond this compound, CrtR from Synechocystis sp. PCC 6803 also exhibits bifunctional activity, converting β-carotene to zeaxanthin and echinenone (B51690) to 3′-hydroxyechinenone. CrtR is characterized as a non-heme di-iron enzyme.

CrtZ: This enzyme plays a direct role in the conversion of this compound to myxol, as demonstrated in Nonlabens spongiae oup.com. CrtZ from Flavobacterium P99-3, a related bacterium, functions as a dicyclic carotenoid 3,3′-hydroxylase, capable of producing astaxanthin (B1665798) and zeaxanthin from canthaxanthin (B1668269) and β-carotene, respectively oup.com. This highlights its broad hydroxylase activity on carotenoid substrates, including this compound.

CrtLdiox: Specific information regarding the functional characterization of an enzyme named "CrtLdiox" directly involved in the this compound pathway was not explicitly available in the reviewed literature. While CrtL (lycopene cyclase) is a known enzyme in general carotenoid biosynthesis, its specific "diox" variant and its role in this compound production are not detailed in the provided search results.

Transcriptional Regulation of this compound Biosynthetic Genes

Detailed information specifically on the transcriptional regulation of this compound biosynthetic genes is not extensively covered in the provided research findings. However, carotenoid biosynthesis in general is known to be a tightly regulated process in microorganisms, often influenced by environmental factors such as light, temperature, and nutrient availability. The expression levels of genes encoding carotenogenic enzymes are typically modulated to optimize carotenoid production in response to these external cues. Further research is needed to elucidate the specific regulatory networks governing this compound gene expression.

Metabolic Engineering Strategies for Investigating this compound Pathways in Heterologous Systems (e.g., E. coli)

Metabolic engineering offers powerful strategies for both investigating and producing carotenoids, including this compound, in heterologous host systems. Escherichia coli is a widely utilized host due to its well-understood genetics, rapid growth, and amenability to genetic manipulation oup.com. While E. coli naturally lacks the machinery for carotenoid biosynthesis, it can produce farnesyl pyrophosphate (FPP), a crucial precursor for isoprenoids, making it an ideal platform for reconstituting carotenoid pathways oup.com.

Significant success has been achieved in producing various carotenoids, such as lycopene (B16060), β-carotene, and zeaxanthin, through metabolic engineering in E. coli oup.com. This approach has also been extended to the production of rare and novel non-natural carotenoids oup.com.

To investigate the this compound pathway, researchers have successfully introduced gene clusters from this compound-producing organisms into E. coli. For instance, the carotenoid biosynthesis gene cluster from Nonlabens spongiae was functionally expressed in E. coli to produce myxol oup.com. This required the co-expression of the crtE gene (encoding geranylgeranyl pyrophosphate synthase) along with the seven core enzyme genes (crtB, crtI, crtY, cruF, crtD, crtA-OH, and crtZ) identified in the N. spongiae cluster oup.com.

A key demonstration of pathway reconstitution involved the conversion of 1′-hydroxytorulene to this compound in E. coli by introducing the crtA-OH, crtY, cruF, and crtD genes from N. spongiae oup.com. Subsequent introduction of the crtZ gene into this engineered E. coli strain further converted the accumulated this compound into myxol, effectively reconstituting a significant portion of the this compound to myxol pathway in a heterologous host oup.com. These metabolic engineering efforts not only confirm the functions of individual enzymes but also provide platforms for the sustainable production of this compound and its derivatives.

Physiological and Biological Functions of Deoxymyxol in Producing Organisms

Involvement of Deoxymyxol and Its Derivatives in Photoprotection Mechanisms

This compound and its subsequent derivative, myxoxanthophyll, are integral to the photoprotective strategies of cyanobacteria. These carotenoids help to mitigate the damaging effects of high light and ultraviolet (UV) radiation. Their involvement in photoprotection is multifaceted, encompassing the quenching of harmful reactive oxygen species (ROS) and the dissipation of excess light energy.

In the cyanobacterium Synechocystis sp. PCC 6803, the accumulation of myxoxanthophyll is a key response to strong light, which in turn protects the repair of Photosystem II (PSII) frontiersin.org. This protection is achieved by depressing the production of singlet oxygen (¹O₂), a highly reactive ROS, thereby safeguarding the de novo synthesis of proteins essential for the PSII repair cycle, such as the D1 protein frontiersin.org. Studies have shown that myxoxanthophyll provides the most potent protection against photosensitized and radical peroxidation reactions when compared to other carotenoids present in Synechocystis researchgate.net.

Furthermore, research on a mutant of Synechocystis sp. PCC 6803 that is unable to hydroxylate the β end group of myxol (B1255019) glycosides, a category that includes this compound glycosides, revealed increased susceptibility to high-intensity light, particularly at low temperatures. This finding underscores the critical role of the molecular structure of these carotenoids in conferring photoprotection oup.com. The amounts of myxoxanthophyll have also been observed to increase following exposure to UV-B light in the terrestrial cyanobacterium Nostoc commune, suggesting a direct role in shielding the organism from UV-induced damage nih.gov.

The photoprotective functions of these carotenoids can be summarized in the following table:

Photoprotective MechanismRole of this compound Derivatives (Myxoxanthophyll)Research Finding
ROS Scavenging Depresses the production of singlet oxygen (¹O₂)Protects the synthesis of proteins required for the repair of Photosystem II under strong light frontiersin.org.
Antioxidant Activity Exhibits the strongest protection against photosensitized and radical peroxidation.Myxoxanthophyll is a more effective antioxidant in vitro compared to other carotenoids in Synechocystis researchgate.net.
High Light Acclimation Accumulates in response to high light stress.Increased levels of myxoxanthophyll are a key part of the acclimation process to high irradiance frontiersin.orgmdpi.comnih.gov.
UV Protection Levels increase upon exposure to UV-B radiation.Suggests a role as a natural sunscreen to prevent UV-induced damage nih.gov.

Role in Light Harvesting Complexes and Photosynthetic Systems

Carotenoids in photosynthetic organisms generally fulfill a dual role of photoprotection and light harvesting. In their light-harvesting capacity, they absorb light in the blue-green region of the spectrum, where chlorophylls (B1240455) absorb less efficiently, and transfer the absorbed energy to chlorophylls, thus expanding the spectral range for photosynthesis nih.govnih.gov.

The precise efficiency and mechanisms of energy transfer from this compound or myxoxanthophyll to the reaction centers in cyanobacteria are still an area of active research. However, their consistent presence in the photosynthetic membranes points to a significant, albeit potentially secondary, role in light harvesting alongside their primary photoprotective functions.

Contribution to Cellular Adaptation and Environmental Stress Responses

The synthesis and accumulation of this compound and its derivatives are crucial for the broader adaptation of cyanobacteria to environmental stress. Myxoxanthophyll is not only important for photoprotection but also for maintaining the structural integrity of the cell nih.govwikipedia.org. It is required for the normal structure of the cell wall and the organization of the thylakoid membranes in Synechocystis sp. PCC 6803 nih.govwikipedia.org. This structural role is vital for the cell's ability to withstand various environmental pressures.

Cyanobacterial cells exhibit a phased response to acute high-light stress, and the accumulation of carotenoids, including myxoxanthophyll and its precursor γ-carotene, is a key feature of this adaptive process mdpi.comnih.gov. The increase in these carotenoids during high-light stress is believed to be involved in both direct photoprotection through ROS scavenging and in maintaining the optimal organization and distribution of photosystems within the thylakoid membranes mdpi.comnih.gov.

The contribution of myxoxanthophyll to cellular stability and stress response is highlighted in the following table:

Cellular Component/ProcessRole of MyxoxanthophyllImpact on Environmental Stress Response
Cell Wall Structure Required for normal cell wall formation.Enhances the cell's physical resilience to environmental stressors nih.govwikipedia.org.
Thylakoid Membrane Organization Essential for the proper organization of thylakoid membranes.Stabilizes the photosynthetic machinery under stress conditions nih.govwikipedia.org.
High-Light Acclimation Accumulates during prolonged exposure to high light.A key component of the long-term acclimation strategy to high irradiance mdpi.comnih.gov.

This compound as a Biomarker for Physiological States

The potential use of this compound or its derivative, myxoxanthophyll, as a biomarker for the physiological state of cyanobacteria has been considered, particularly in the context of light stress. The observation that the ratio of myxoxanthophyll increases with higher light intensities suggests it could serve as an indicator of the light conditions experienced by the organism researchgate.net.

However, the utility of myxoxanthophyll as a straightforward biomarker is complicated by the molecular diversity of its glycosidic groups. These variations can make it challenging to use as a consistent chemical marker for monitoring purposes researchgate.net. While changes in the concentration of this compound and myxoxanthophyll are clearly linked to physiological responses to light stress, the development of a robust biomarker application would require further research to account for this chemical diversity. In contrast, other molecules like certain oligopeptides have been suggested as more stable biomarkers for identifying cyanobacterial subpopulations mdpi.com.

Analytical Methodologies for Deoxymyxol Research

Chromatographic Techniques for Separation and Purification of Deoxymyxol and its Derivatives (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the separation and purification of this compound and its various derivatives from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary techniques employed.

High-Performance Liquid Chromatography (HPLC) HPLC is widely utilized for the purification and identification of this compound and other carotenoids due to its high resolution and efficiency. Various column types and solvent systems are optimized for effective separation:

Column Types: Reverse-phase HPLC columns, including C8, C18 (Octadecyl Silica (B1680970), ODS), and C30, are commonly used, with C18 columns being particularly effective for carotenoid separation seiken-site.or.jp. Specific examples include Waters Spherisorb S5ODS2 (4.0 mm x 250 mm) and µBondapak C18 columns (8x100 mm) nih.govoup.com.

Mobile Phases: Elution typically involves gradients of organic solvents such as ethyl acetate (B1210297) in acetonitrile-water-triethylamine, or methanol (B129727)/water mixtures, sometimes followed by 100% methanol nih.govoup.combiorxiv.org. A common solvent system for carotenoid pigments is a mixture of H₂O/methanol and methanol biorxiv.org.

Detection: HPLC systems are frequently equipped with photodiode array (PDA) detectors, which allow for continuous recording of absorption spectra of eluted pigments across a wide wavelength range (e.g., 360–665 nm), aiding in identification nih.govbiorxiv.orgoup.com.

An example of HPLC separation:

A Waters Spherisorb S5ODS2 column (4.0 mm by 250 mm) with a linear 18-min gradient of ethyl acetate (0 to 95%) in acetonitrile-water-triethylamine (9:1:0.01, vol/vol/vol) at a flow rate of 1 ml/min has been used for carotenoid analysis nih.gov.

Another setup employed a µBondapak C18 column (8x100 mm) eluted with methanol/water (9:1, v/v) for 20 min, followed by 100% methanol at 2.0 ml/min oup.com.

Ancillary Techniques: Thin-layer chromatography (TLC) on silica gel can be used for initial assessment of polarity, and gel filtration chromatography (GPC) is effective for removing lipid impurities from carotenoid samples seiken-site.or.jpoup.com.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful analytical tool for the detection and identification of small molecules, including carotenoid derivatives, particularly those that are volatile or can be derivatized to become volatile nih.govresearchgate.netinnovatechlabs.com. While specific direct applications for this compound itself are less frequently detailed in the provided snippets compared to HPLC, GC-MS principles are broadly applicable to carotenoid analysis.

Principles: In GC-MS, a sample is volatilized and passed through a chromatographic column, where components are separated based on their differential interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns innovatechlabs.com.

Applications: GC-MS is used for both qualitative and quantitative analysis of various compounds innovatechlabs.comdss.go.th. Thermal desorption-GC-MS (TD-GC-MS) is a specialized technique for separating and characterizing volatile and semi-volatile components, even in trace amounts measurlabs.com.

Spectroscopic Approaches for Structural Elucidation and Identification of this compound (e.g., NMR, MS, Absorption Spectra)

Spectroscopic techniques are indispensable for determining the precise chemical structure and confirming the identity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, is a cornerstone for detailed structural elucidation of this compound and its glycosylated forms.

Information Provided: NMR spectra provide comprehensive information about the arrangement of atoms within the molecule, including the carotenoid backbone and any attached sugar moieties seiken-site.or.jpoup.comoup.comlipidbank.jptandfonline.comnih.gov.

Techniques: Advanced 2D-NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign specific peaks and establish correlations between atoms, which is crucial for confirming complex structures oup.com.

Solvents: Common solvents for NMR analysis include CDCl₃ and mixtures like CDCl₃/CD₃OD lipidbank.jptandfonline.com.

Examples of NMR findings:

¹H-NMR spectra have been used to identify the carotenoid moiety as myxol (B1255019) or 4-ketomyxol (B1256915) and to characterize the glycoside moiety, including the presence of α-glycoside linkages oup.comoup.com.

Detailed analysis of chemical shifts and coupling constants helps determine the type of sugar (e.g., α-L-fucose) and the positions of substituents like methyl groups on the sugar moiety oup.comoup.comtandfonline.comnih.gov.

Mass Spectrometry (MS) Mass spectrometry is a highly sensitive technique vital for determining the molecular mass and providing fragmentation data crucial for structural elucidation.

Molecular Weight Determination: Soft ionization mass spectrometry techniques like Field Desorption Mass Spectrometry (FD-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to obtain molecular ions or molecular weight-related ions (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺), providing precise molecular weight information for complex carotenoids like glycosides and esters seiken-site.or.jpoup.comoup.comlipidbank.jptandfonline.comnih.govvulcanchem.com.

High-Resolution MS: High-resolution mass spectrometers, such as Q-ToF (quadrupole time-of-flight) systems with Electrospray Ionization (ESI), are used for accurate mass determination (to four decimal places), allowing for the confident assignment of elemental compositions (sum formulas) plantsciencejournal.comacs.orgcurrenta.de.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments provide valuable structural information by fragmenting selected precursor ions. This generates characteristic fragment ions that can be used to deduce the substructures of the molecule, especially useful for complex mixtures or when overlapping signals are present seiken-site.or.jpcurrenta.demdpi.com.

Predicted Collision Cross Section (CCS): For this compound derivatives, predicted Collision Cross Section (CCS) values are also available, which can aid in identification in metabolomics studies uni.luuni.lu.

Absorption Spectra (UV-Vis Spectroscopy) UV-Vis absorption spectroscopy is a rapid and informative method for the initial characterization and identification of this compound and its derivatives, particularly carotenoids, which exhibit characteristic absorption maxima due to their conjugated double bond systems.

Characteristic Features: Carotenoids typically show distinct absorption maxima in the visible light region, and the pattern of these maxima, along with the spectral fine structure (e.g., %III/II ratio), can indicate the number of conjugated double bonds and the presence of specific chromophores oup.comoup.comresearchgate.net.

Solvents: Measurements are commonly performed in organic solvents such as methanol oup.comoup.comresearchgate.net.

Examples: The absorption spectrum of this compound 2′-dimethyl-fucoside, for instance, has been reported to be similar to that of myxol 2′-dimethyl-fucoside oup.com. Absorption spectra are often recorded online during HPLC separation using photodiode array detectors nih.govbiorxiv.orgoup.com.

Circular Dichroism (CD) Spectroscopy: CD spectra are also used, particularly for determining the stereochemistry of chiral centers within the carotenoid molecule oup.comoup.comlipidbank.jp.

Advanced Metabolomics Techniques for this compound Pathway Profiling

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, is increasingly applied to understand the metabolic pathways involving this compound.

Mass Spectrometry-Based Profiling: Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the cornerstone of metabolomic profiling. It enables the detection and identification of a vast array of small molecules in complex biological samples nih.govacs.orgbiorxiv.orgfrontiersin.org.

Untargeted vs. Targeted Metabolomics:

Untargeted metabolomics: Aims to comprehensively analyze all detectable small molecules in a sample, providing a broad overview of metabolic changes nih.govacs.orgbiorxiv.orgfrontiersin.org. This approach has been used to identify this compound derivatives as part of the secondary metabolome in various organisms plantsciencejournal.comacs.org.

Targeted metabolomics: Focuses on the quantitative analysis of a specific group of metabolites, often to investigate particular pathways nih.gov.

Pathway Analysis: Following metabolite identification, bioinformatics tools like MetaboAnalyst are used for pathway enrichment analysis. This helps to elucidate whether identified differential metabolites, including this compound and its derivatives, are linked to specific biological processes or metabolic pathways nih.govplantsciencejournal.com.

Applications in Research: Metabolomic profiling can reveal how the levels of this compound and its derivatives change in response to environmental stimuli or genetic mutations, offering insights into their biosynthesis and physiological functions. For example, (2'S)-deoxymyxol 2'-α-L-fucoside has been identified as a carotenoid involved in the secondary metabolism of plants acs.org. Metabolomics, combined with metagenomics, can also help identify potential biosignatures and understand microbial metabolic adaptations in extreme environments biorxiv.orgfrontiersin.org. The biosynthesis of (2'S)-deoxymyxol 2'-alpha-L-fucoside, while complex, involves enzymes like beta-carotene (B85742) hydroxylase nih.govbiorxiv.org.

Emerging Research Directions in Deoxymyxol Studies

Unraveling Undiscovered Enzymes and Pathways in Deoxymyxol Metabolism

The biosynthesis of this compound and subsequent myxol (B1255019) derivatives involves a series of enzymatic reactions, some of which are still being fully elucidated. Key enzymes identified in this pathway include phytoene (B131915) synthase (CrtB), phytoene desaturase (CrtI), lycopene (B16060) cyclase (CrtY), carotenoid 1,2-hydratase (CruF), carotenoid 3,4-desaturase (CrtD), carotenoid 2-hydroxylase (CrtA-OH), and carotene hydroxylase (CrtZ) chem960.com.

Research has shown that 1'-hydroxytorulene (B1262522) is converted to this compound by the activity of CrtA-OH chem960.com. Subsequently, this compound is converted to myxol through the action of CrtZ chem960.com. In some cyanobacteria, enzymes like CrtR (β-carotene hydroxylase) and CrtG (2,2′-β-hydroxylase) are also involved in introducing hydroxyl groups to this compound and myxol to produce myxol and 2-hydroxymyxol, respectively, within the myxol pathway wikipedia.orguni.lu. Notably, CrtR is a non-heme di-iron enzyme, while CrtG is a cytochrome P450-type enzyme, highlighting the diverse enzymatic machinery involved wikipedia.org.

An intriguing finding is the bifunctional nature of certain enzymes, such as Sll0254 (termed CrtLdiox) in cyanobacteria like Synechocystis sp. strain PCC 6803. This enzyme exhibits both lycopene cyclase and dioxygenase activities, cyclizing 3,4-didehydrolycopene and oxygenating the other end of the molecule, directly leading to the formation of this compound. Despite these advancements, the complete understanding of all enzymatic steps and regulatory mechanisms, particularly for the less common intermediates and final products, remains an active area of investigation, suggesting the presence of undiscovered enzymes or regulatory elements that fine-tune this compound metabolism.

Advanced Omics Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive this compound Pathway Understanding

The application of advanced 'omics' technologies—genomics, proteomics, and metabolomics—is revolutionizing the study of complex biosynthetic pathways, including that of this compound. These approaches allow for a holistic characterization and quantification of biological molecules, providing insights into the structure, function, and dynamics of an organism's metabolism.

Genomics: By sequencing and analyzing the entire genetic material of this compound-producing organisms, genomics can identify all potential genes involved in its biosynthesis. This includes predicting biosynthetic gene clusters (BGCs) that encode the necessary enzymatic machinery. Comparative genomics, which compares gene sets across different species, can reveal conserved or divergent genes that might play a role in this compound production, offering clues to its evolutionary history and potential novel enzymes.

Proteomics: This discipline focuses on the comprehensive study of proteins expressed by an organism. In the context of this compound, proteomics can identify and quantify the specific enzymes involved in its synthesis, their post-translational modifications, and their interactions within the metabolic network. Protein-network maps can be developed to determine protein-protein interactions, which are crucial for understanding pathway regulation and efficiency.

Metabolomics: As the study of the complete set of low molecular weight compounds (metabolites) in a biological sample, metabolomics provides a direct snapshot of the metabolic state of a cell at a given time. For this compound research, metabolomics can be used to profile intermediates and end products, helping to confirm proposed pathways, identify previously unknown metabolites, and detect pathway bottlenecks or alternative routes.

The integration of these 'omics' datasets, often referred to as a "multi-omics" or "proteogenomic" approach, offers a powerful strategy to create a comprehensive view of biological systems and better understand the origins and regulation of this compound biosynthesis. This integrated analysis can confidently identify causal factors for pathway activity and prioritize targets for metabolic engineering.

Expanding the Taxonomic Scope of this compound Research

This compound and related myxol-type carotenoids are primarily found in specific bacterial groups, notably cyanobacteria and flavobacteria wikipedia.orgchem960.com. However, the full taxonomic distribution and diversity of organisms capable of producing this compound, or variants thereof, remain largely unexplored. Expanding the taxonomic scope of this compound research is crucial for several reasons:

Discovery of Novel Enzymes: Investigating new microbial sources can lead to the discovery of novel enzymes with unique catalytic properties or improved efficiencies for this compound biosynthesis. Different organisms may employ distinct enzymatic strategies or regulatory mechanisms for similar metabolic conversions.

Understanding Ecological Roles: A broader taxonomic survey can shed light on the ecological roles of this compound in diverse environments, from aquatic ecosystems dominated by cyanobacteria to other microbial habitats.

Bioprospecting for Bioactive Compounds: The exploration of new organisms, coupled with genomic analysis, can unveil novel biosynthetic gene clusters for uncharacterized or cryptic metabolites, potentially including new this compound derivatives with unique biological activities. This bioprospecting approach is essential for discovering new natural products.

Current research often focuses on well-studied strains like Synechocystis sp. PCC 6803 and Anabaena sp. strain PCC 7120 for cyanobacteria, and Nonlabens spongiae for flavobacteria chem960.com. Future studies will likely involve systematic screening of diverse microbial collections and environmental metagenomes to identify new this compound producers and their associated biosynthetic machinery.

Investigating the Evolution of this compound Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) are physically clustered groups of genes that encode the enzymatic pathways necessary to construct specific secondary metabolites, including carotenoids like this compound. Understanding the evolution of these BGCs is fundamental to comprehending the diversity and distribution of natural products.

Research indicates that BGCs evolve through various mechanisms, including:

Gene Gain and Loss Events: The acquisition or deletion of genes within a cluster can lead to modifications in the biosynthetic pathway, resulting in new or altered compounds.

Recombination: Genetic recombination within BGCs can reshuffle gene order or create novel combinations of enzymatic domains, contributing to chemical diversification.

Horizontal Gene Transfer (HGT): The transfer of entire BGCs or parts thereof between unrelated organisms can rapidly introduce new metabolic capabilities into a species, influencing the distribution of compounds like this compound across different taxa. While HGT has been recognized as a contributor to BGC diversity, recent studies suggest that vertical inheritance also plays a significant role in maintaining and diversifying BGCs over evolutionary timescales.

Studies on BGC evolution suggest that clusters for complex molecules often evolve through the successive merger of smaller sub-clusters, which can function as independent evolutionary entities. Furthermore, different BGC families may evolve in distinct ways, implying that the evolutionary forces shaping this compound's BGC might be unique to carotenoid biosynthesis. Investigating these evolutionary dynamics for this compound's BGC will provide insights into how its specific pathway emerged and diversified among its producers.

Synthetic Biology and Biotechnological Production Optimization for Research Purposes

Synthetic biology, which involves the design and construction of new biological systems, offers powerful tools for optimizing the production of valuable chemical compounds, including this compound, for research purposes. The goal is to engineer microbial cell factories to efficiently produce desired metabolites, thereby improving yield, reducing costs, and enabling further study of these compounds.

Key strategies in synthetic biology for optimizing this compound production include:

Pathway Engineering: This involves modifying or introducing specific genes to enhance the flux through the this compound biosynthetic pathway. For instance, the successful heterologous production of myxol, with this compound as an intermediate, has been achieved in E. coli by introducing a reconstructed gene cluster and the geranylgeranyl pyrophosphate synthase (CrtE) gene.

Gene Dosage Tuning: Adjusting the expression levels of key enzymes in the pathway can balance metabolic flux and prevent the accumulation of toxic intermediates or the depletion of precursors.

Chassis Optimization: Developing engineered host strains (chassis) with streamlined genomes or enhanced metabolic capabilities can improve the efficiency of heterologous expression of this compound BGCs. This often involves modifying or deleting non-essential genes to reduce host interference and maximize product yield.

Rational Pathway Refactoring: This advanced synthetic biology approach involves redesigning target BGCs to decouple gene expression from complex native regulation, allowing for precise control over metabolite production in versatile surrogate hosts.

These biotechnological approaches promise to overcome the limitations of traditional extraction methods, which often yield low amounts of this compound due to its rarity and specific producer organisms. By leveraging synthetic biology, researchers can achieve higher titers of this compound, facilitating detailed chemical and biological studies.

Conclusion and Future Perspectives in Deoxymyxol Research

Summary of Key Academic Contributions to Deoxymyxol Knowledge

Academic research has significantly advanced our understanding of this compound, elucidating its chemical identity, natural occurrence, and central role in carotenoid biosynthesis. This compound is systematically named (2'S)-3',4'-Didehydro-1',2'-dihydro-β,psi-carotene-1',2'-diol and is also recognized by its synonym, (2'S)-Plectaniaxanthin. lipidmaps.orgfishersci.calipidmaps.org Its molecular formula is C₄₀H₅₆O₂. lipidmaps.orgfishersci.calipidmaps.org

A key contribution has been the identification of this compound primarily as a glycoside in various cyanobacterial species. Notable examples include this compound 2′-dimethyl-fucoside found in Synechocystis sp. PCC 6803 and Nostoc flagelliforme, and this compound 2′-alpha-L-fucoside in Anabaena sp. strain PCC 7120. wikipedia.orgnih.govlipidmaps.orglipidmaps.orguni.lunih.gov This glycosylated form is recognized as a precursor to myxoxanthophyll. uni.lu

Detailed investigations have mapped this compound's position within the carotenoid biosynthetic pathways. It serves as an intermediate in the synthesis of myxol (B1255019) and myxoxanthophyll. wikipedia.orgnih.govlipidmaps.orguni.luuni.luwikipedia.orguni.lu Specific enzymatic conversions involving this compound have been identified:

In Nonlabens spongiae, the enzyme CrtA-OH converts 1′-hydroxytorulene to this compound, which is then further transformed into myxol by CrtZ. uni.lunsf.gov This study provided the first direct evidence for these specific hydroxylation reactions. uni.lu

In cyanobacteria such as Synechocystis sp. PCC 6803 and Anabaena sp. strain PCC 7120, β-carotene hydroxylase (CrtR) plays a crucial role in converting this compound to myxol. nih.govlipidmaps.orguni.lu

The biosynthesis of (2′S)-deoxymyxol 2′-alpha-L-fucoside is a complex, multi-step process, with beta-carotene (B85742) hydroxylase facilitating its conversion to myxol 2′-dimethyl-fucoside. nih.gov

Furthermore, the dioxygenase activity of the bifunctional enzyme CrtLdiox is implicated in the reactions leading from 3,4-didehydrolycopene to this compound within the myxoxanthophyll biosynthesis pathway. wikipedia.org

The physicochemical properties of this compound, including its molecular weight, exact mass, and other structural attributes, have been thoroughly characterized, providing foundational data for further research. lipidmaps.orgfishersci.calipidmaps.org

Table 1: Key Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₄₀H₅₆O₂- lipidmaps.orglipidmaps.org
Exact Mass568.428031Da lipidmaps.orglipidmaps.org
Average Mass568.87140Da lipidmaps.org
Heavy Atoms42- lipidmaps.orglipidmaps.org
Rings1- lipidmaps.orglipidmaps.org
Aromatic Rings0- lipidmaps.orglipidmaps.org
Rotatable Bonds13- lipidmaps.orglipidmaps.org
Van der Waals Molecular Volume674.10ų lipidmaps.org
Topological Polar Surface Area40.46Ų lipidmaps.orglipidmaps.org
Hydrogen Bond Donors2- lipidmaps.orglipidmaps.org
Hydrogen Bond Acceptors2- lipidmaps.orglipidmaps.org
logP11.29- lipidmaps.orglipidmaps.org
Molar Refractivity187.29- lipidmaps.org

Challenges and Opportunities in this compound Research

Despite significant progress, several challenges and opportunities exist in this compound research that warrant future investigation.

Challenges:

Incomplete Biosynthetic Pathway Elucidation: A primary challenge remains the full characterization of the multi-step biosynthetic pathway for this compound and its glycosides in all relevant organisms. wikipedia.orgnih.govnih.gov For instance, the precise mechanism of fucose methylation and its transfer to the carotenoid moiety is still unknown. wikipedia.org

Unclear Glycoside Functions: The specific biological functions of carotenoid glycosides, including this compound derivatives, and the diverse roles of their sugar moieties in cyanobacteria are largely unexplored. wikipedia.org While some this compound derivatives are suggested to act as photoprotectants, a comprehensive understanding of their cellular roles is lacking. lipidmaps.org

Characterization Difficulties: Identifying esterified forms of carotenoids can be complex, posing analytical challenges. uni.lu Furthermore, studying carotenoid producers in extreme environments often faces limitations due to low biomass and harsh conditions. nih.gov

Enzyme and Gene Identification: The elucidation of the complete biosynthetic pathway, including all corresponding enzymes and genes, is still required for many species. wikipedia.org

Opportunities:

Metabolic Engineering for Production: The development of heterologous expression systems, particularly using Escherichia coli, presents a significant opportunity for the efficient and controlled production of this compound and its derivatives. uni.lunsf.gov This approach can facilitate the study and potential industrial application of rare carotenoids. uni.lu

Exploring Structural and Functional Diversity: Further research into the diversity of sugar moieties attached to this compound, including their l- or d-type and α- or β-linkages, offers avenues to uncover novel structures and functions. wikipedia.org Understanding the specific roles of hydroxyl groups on the β end of myxol glycosides in membrane functions is another promising area. wikipedia.org

Advanced Metabolomics and Pathway Discovery: The application of advanced metabolomics techniques can help in understanding the metabolic pathways utilized by microbial communities in various conditions, including extreme environments, and may lead to the discovery of entirely novel pathways involving this compound. nih.gov

Sustainable Production Methods: The growing interest in bacterial carotenoid production due to shorter culture times compared to other microorganisms, coupled with the emphasis on sustainable and biocompatible manufacturing methods from natural sources, opens new avenues for this compound research and production. uni.luuni.lu

Potential for this compound as a Model Compound in Carotenoid Biosynthesis Studies

This compound holds substantial potential as a model compound for in-depth studies of carotenoid biosynthesis due to its strategic position as a key intermediate and its involvement in critical enzymatic transformations.

Central Intermediate Role: As a direct precursor to myxol and myxoxanthophyll, this compound is central to understanding the formation of these important polar carotenoids in cyanobacteria. wikipedia.orgnih.govlipidmaps.orguni.luuni.luwikipedia.orguni.lu Studying its conversions provides insights into the later stages of carotenoid diversification.

Probing Hydroxylation and Cyclization: The enzymatic conversions of this compound to myxol by β-carotene hydroxylase (CrtR) and other hydroxylation steps involving CrtG highlight this compound's utility in dissecting the mechanisms of hydroxyl group introduction into carotenoid structures. nih.govlipidmaps.orguni.lu Its formation from 3,4-didehydrolycopene via enzymes like CrtLdiox offers a model for investigating complex cyclization and oxygenation reactions. wikipedia.org

Insights into Enzyme Specificity: The observed differences in substrate specificities of CrtR between various cyanobacterial species (e.g., Anabaena sp. PCC 7120 vs. Synechocystis sp. PCC 6803) when acting on this compound and its fucoside provide excellent models for comparative enzymology and understanding evolutionary adaptations in carotenoid pathways. nih.govlipidmaps.org

Experimental Amenability: The availability of chemically synthesized this compound and its stereoisomers facilitates controlled experimental studies, including the determination of absolute configurations of natural products and detailed enzymatic assays. nsf.govnih.gov This accessibility enhances its value as a model for biochemical and genetic investigations into carotenoid pathways.

Table 2: Key Biosynthetic Conversions Involving this compound

PrecursorEnzyme(s) InvolvedProductOrganism(s) / ContextSource
1′-hydroxytoruleneCrtA-OHThis compoundNonlabens spongiae uni.lunsf.gov
This compoundCrtZMyxolNonlabens spongiae uni.lunsf.gov
This compoundCrtRMyxolSynechocystis sp. PCC 6803, Anabaena sp. PCC 7120 nih.govlipidmaps.orguni.lu
This compound 2′-fucosideCrtRMyxol 2′-fucosideAnabaena sp. PCC 7120 nih.govlipidmaps.org
This compound 2′-dimethyl-fucosideCrtRMyxol 2′-dimethyl-fucosideSynechocystis sp. PCC 6803 nih.govuni.lu
3,4-didehydrolycopeneCrtLdioxThis compoundMyxoxanthophyll biosynthesis (cyanobacteria) wikipedia.org

Q & A

Q. What are the key analytical techniques for characterizing Deoxymyxol’s structural purity and stereochemical configuration?

  • Methodological Answer : this compound’s structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HRMS), and chromatographic methods (e.g., HPLC with chiral columns). For stereochemical confirmation, circular dichroism (CD) spectroscopy or X-ray crystallography is recommended. Ensure experimental protocols align with reproducibility standards by detailing solvent systems, temperature controls, and calibration methods in the supplementary materials .

Q. How should researchers design initial experiments to assess this compound’s bioactivity in vitro?

  • Methodological Answer : Begin with dose-response assays (e.g., IC₅₀ determination) across relevant cell lines, using positive and negative controls. Include kinetic studies to evaluate time-dependent effects. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) and validated via triplicate runs. Document instrument settings (e.g., plate reader wavelengths) and statistical thresholds (e.g., p < 0.05) to ensure transparency .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be systematically addressed?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., liver microsome sources, incubation times). To resolve discrepancies:
  • Cross-validate results using multiple models (e.g., human vs. rodent microsomes).
  • Perform kinetic analyses to identify enzyme saturation points.
  • Compare findings with computational predictions (e.g., CYP450 docking studies).
    Publish raw datasets and statistical outliers in supplementary materials to facilitate peer critique .

Q. What strategies optimize this compound’s synthetic yield while maintaining enantiomeric excess?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature, solvent polarity). Use chiral HPLC to monitor enantiomeric ratios at each step. For low-yield intermediates, consider kinetic vs. thermodynamic control mechanisms. Document failed attempts (e.g., racemization under acidic conditions) to guide future workflows .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets. Use pathway enrichment tools (e.g., Gene Ontology, KEGG Mapper) to identify overlapping targets. Address batch effects via normalization algorithms (e.g., ComBat) and validate hypotheses with knock-out models. Reference public databases (e.g., ChEMBL, PubChem) to contextualize findings .

Data Presentation and Reproducibility Guidelines

Table 1 : Minimum Reporting Standards for this compound Studies

Parameter Required Detail Reference
Synthetic YieldPercentage ± SD (n ≥ 3 independent batches)
Bioactivity (IC₅₀)95% confidence interval, cell line metadata
Spectral Data (NMR/MS)Full assignment tables, solvent peaks noted
Statistical AnalysisSoftware, version, and test assumptions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.